1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a biphenyl group at position 1, a pyrimidin-2-ylthio methyl group at position 5, and a carboxylic acid moiety at position 2. The carboxylic acid group facilitates hydrogen bonding, making this compound a candidate for enzyme inhibition or receptor modulation. Structural characterization of such compounds typically employs X-ray crystallography refined via programs like SHELXL .
Properties
Molecular Formula |
C20H15N5O2S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-(4-phenylphenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C20H15N5O2S/c26-19(27)18-17(13-28-20-21-11-4-12-22-20)25(24-23-18)16-9-7-15(8-10-16)14-5-2-1-3-6-14/h1-12H,13H2,(H,26,27) |
InChI Key |
GXVAGJIMRLWJHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=C(N=N3)C(=O)O)CSC4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Pyrimidinylthio Group: The pyrimidinylthio group is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with a thiol compound.
Construction of the Triazole Ring: The triazole ring is formed through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-([1,1’-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form cyclic derivatives, often using catalysts or specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Triazole-Carboxylic Acid Derivatives
Key analogs include:
Key Observations :
Imidazole-Based Analogues
Imidazole derivatives like 1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-5-(4-methoxyphenyl)-1H-imidazole (Compound 8, ) share structural motifs with the target compound.
Pharmacological and Physicochemical Data
- Solubility: The carboxylic acid group in the target compound improves aqueous solubility compared to non-carboxylic analogs like 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylic acid ().
- Melting Points : Triazole derivatives with aromatic substituents (e.g., biphenyl) typically exhibit higher melting points (>150°C) due to crystalline packing, as observed in imidazole analogs (e.g., Compound 8: 150–152°C) .
Key Research Findings
- Structural Insights : X-ray studies of similar triazoles (e.g., ) reveal planar triazole cores, enabling π-π interactions with aromatic residues in enzymes .
Biological Activity
The compound 1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative with potential biological activities that merit detailed exploration. This article synthesizes available research findings regarding its pharmacological properties, particularly focusing on its antimicrobial and antiviral activities.
Chemical Structure and Properties
This compound belongs to the class of triazoles, characterized by a five-membered ring containing three nitrogen atoms. The inclusion of a biphenyl moiety and a pyrimidine-thioether group enhances its potential for biological activity. The general structure can be represented as:
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit significant antimicrobial properties. Specifically, compounds with pyrimidine and biphenyl groups have been shown to enhance antibacterial efficacy against various strains of bacteria.
- Mechanism of Action : The triazole ring is known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and thereby affecting cell membrane integrity. This mechanism may extend to antibacterial activity through similar pathways.
- Efficacy Against Bacteria : In vitro studies have demonstrated that related triazole compounds exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli .
-
Case Studies :
- A study on structurally similar triazoles showed an IC50 value of 12 μg/mL against E. coli, indicating moderate activity .
- Another investigation highlighted a series of pyrimidine derivatives that displayed enhanced antimicrobial properties, suggesting that the substitution patterns on the triazole ring significantly influence biological activity .
Antiviral Activity
The antiviral potential of triazole derivatives has gained attention due to their ability to interfere with viral replication processes.
- Inhibition of Viral Replication : Research has indicated that certain triazole compounds can inhibit the replication of viruses such as the Respiratory Syncytial Virus (RSV) and Hepatitis C Virus (HCV). For instance, derivatives similar to the compound have shown effective inhibition at micromolar concentrations .
- Selectivity Index : The selectivity index (SI) is crucial for evaluating the safety profile of antiviral agents. Compounds with a high SI indicate low toxicity to host cells while effectively targeting viral pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of triazole derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Biphenyl Group | Enhances lipophilicity and membrane penetration |
| Pyrimidine-Thioether Group | Improves interaction with biological targets |
| Triazole Ring | Critical for antimicrobial and antiviral action |
Research suggests that modifications in these groups can lead to improved efficacy and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
